2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
描述
帕拉布瑞西布无水是一种正在研究中的口服小分子溴结构域和末端结构域 (BET) 蛋白抑制剂。 它正在探索其在治疗骨髓纤维化的潜力,骨髓纤维化是一种以骨髓纤维化、巨核细胞异型和炎症细胞因子过度产生为特征的髓系增生性肿瘤 . 帕拉布瑞西布无水旨在改变参与关键致癌信号通路基因的表达,使其成为有前景的癌症治疗候选药物 .
作用机制
帕拉布瑞西布无水通过与 BET 蛋白溴结构域上的乙酰化赖氨酸识别基序结合来发挥其作用。这会阻止 BET 蛋白与乙酰化组蛋白肽之间的相互作用,从而破坏染色质重塑和基因表达。 BET 蛋白的抑制导致参与致癌信号通路的基因下调,例如核因子κB (NF-κB) 信号传导 .
生化分析
Biochemical Properties
Pelabresib Anhydrous (Cpi-0610) plays a significant role in biochemical reactions. It modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling . It interacts with bromodomain and extraterminal domain (BET) proteins, inhibiting their function . The nature of these interactions involves the binding of Pelabresib Anhydrous (Cpi-0610) to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and thereby altering gene expression .
Cellular Effects
Pelabresib Anhydrous (Cpi-0610) has profound effects on various types of cells and cellular processes. It influences cell function by modifying the expression of genes involved in critical oncogenic signalling pathways . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pelabresib Anhydrous (Cpi-0610) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits BRD4-BD1 with an IC50 of 39 nM , and it modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling .
Metabolic Pathways
Pelabresib Anhydrous (Cpi-0610) is involved in the metabolic pathways that modify the expression of genes involved in nuclear factor kappa B (NFκB) signaling
准备方法
合成路线和反应条件
帕拉布瑞西布无水是通过一系列化学反应合成的,这些反应涉及形成其核心结构,其中包括一个与异恶唑环稠合的苯并氮杂庚环。合成路线通常包括以下步骤:
- 通过环化反应形成苯并氮杂庚环核心。
- 通过环加成反应引入异恶唑环。
- 对核心结构进行官能化以引入氯苯基和乙酰胺基团 .
工业生产方法
帕拉布瑞西布无水的工业生产涉及优化合成路线以进行大规模生产。这包括:
- 扩大反应条件以确保一致的产率和纯度。
- 实施结晶和色谱等纯化技术以分离最终产物。
- 确保符合药品生产的监管标准 .
化学反应分析
反应类型
帕拉布瑞西布无水会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变分子上的官能团。
取代: 取代反应可以在核心结构上引入或替换官能团.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素、酸和碱等试剂用于取代反应.
形成的主要产品
科学研究应用
帕拉布瑞西布无水具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 BET 蛋白抑制及其对基因表达的影响。
生物学: 研究其在调节炎症细胞因子产生和细胞信号通路中的作用。
医学: 探索作为治疗骨髓纤维化和其他血液系统恶性肿瘤的潜在治疗剂。
相似化合物的比较
帕拉布瑞西布无水在 BET 抑制剂中是独一无二的,因为它对 BET 蛋白的抑制能力强且具有选择性。类似的化合物包括:
JQ1: 另一种作用机制相似但化学结构不同的 BET 抑制剂。
OTX015: 一种在血液系统恶性肿瘤中具有临床应用的 BET 抑制剂。
I-BET762: 一种用于癌症治疗临床前研究的 BET 抑制剂
生物活性
The compound 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring fused with a benzazepine moiety. Its molecular formula is C19H19ClN2O2, and it has a molecular weight of approximately 348.82 g/mol. The presence of the 4-chlorophenyl group is significant as it often enhances the biological activity of organic compounds.
Property | Value |
---|---|
Molecular Formula | C19H19ClN2O2 |
Molecular Weight | 348.82 g/mol |
LogP | 3.5 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Research indicates that this compound may exert its biological effects through several pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
- Neuroprotective Effects : The oxazole moiety is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neurotransmitter systems.
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antibacterial activity.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of this compound in preclinical models:
- Cancer Cell Lines : In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 10 to 20 µM.
- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function.
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Research assessed the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls (p < 0.05), highlighting its potential as an anticancer agent.
- Neuroprotective Effects in Rodent Models : Research conducted at a leading neuroscience institute demonstrated that treatment with this compound improved memory retention in rodent models subjected to oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
属性
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380087-89-7 | |
Record name | CPI-0610 anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelabresib anhydrous | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELABRESIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does CPI-0610 interact with its target, and what are the downstream effects of this interaction?
A1: CPI-0610 specifically binds to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4. [] These bromodomains typically recognize acetylated lysine residues on histones, acting as "readers" of the histone code and playing a crucial role in transcriptional regulation. [] By binding to the bromodomains, CPI-0610 prevents their interaction with acetylated histones, disrupting the recruitment of transcriptional machinery and ultimately leading to the downregulation of key oncogenic pathways. [] One of the primary downstream effects of CPI-0610 is the suppression of MYC transcription, a well-established oncogene involved in cell growth and proliferation. [, ] Additionally, CPI-0610 also affects the expression of other genes involved in various cellular processes, including NF-κB signaling, BCL2 expression, and TGFβ signaling, contributing to its anti-tumor activity. [, , , , ] In MF specifically, CPI-0610 impacts the differentiation of megakaryocytes, the cells responsible for pro-inflammatory cytokine production, leading to reduced inflammation and bone marrow fibrosis. [, ]
Q2: What are the key PK/PD properties of CPI-0610?
A2: CPI-0610 exhibits favorable pharmacokinetic properties, with rapid absorption and a relatively short half-life of approximately 15 hours, supporting once-daily dosing. [, ] It shows dose-proportional increases in systemic exposure, meaning that drug levels in the body increase proportionally with increasing doses. [, ] The bioavailability of the tablet formulation is higher than the capsule formulation, reaching up to 75%. [] Regarding pharmacodynamics, CPI-0610 demonstrates target engagement by effectively suppressing the expression of BET target genes, such as IL8 and CCR1, in a dose- and exposure-dependent manner. [, , ] Notably, this suppression is rapidly reversible upon drug removal. []
Q3: What evidence supports the efficacy of CPI-0610 in preclinical and clinical settings?
A3: CPI-0610 has demonstrated promising antitumor activity in various preclinical models of hematological malignancies. It exhibits potent in vitro cytotoxicity against multiple myeloma (MM) cell lines, inducing G1 cell cycle arrest and caspase-dependent apoptosis. [] In vivo studies using a MM xenograft mouse model demonstrated significant tumor growth delay and increased survival in CPI-0610-treated mice. [] Moreover, CPI-0610 displays synergistic cytotoxicity when combined with immunomodulatory drugs like lenalidomide in MM models. [] In MF, CPI-0610 exhibits encouraging results in reducing proinflammatory cytokines, bone marrow fibrosis, and the need for transfusions. [] Furthermore, the combination of CPI-0610 with ruxolitinib, a JAK inhibitor, has shown synergistic effects in reducing splenomegaly and improving symptoms in MF patients. [, , , ] These promising preclinical findings have translated to clinical trials, where CPI-0610, as monotherapy or in combination with ruxolitinib, has shown promising clinical activity in patients with relapsed/refractory lymphoma and MF, including spleen volume reduction, symptom alleviation, improved hemoglobin levels, and reduced transfusion burden. [, , , , ]
Q4: Are there known mechanisms of resistance to CPI-0610?
A5: While CPI-0610 has demonstrated promising preclinical and clinical activity, understanding and overcoming potential resistance mechanisms remains an important area of research. One study using an acute myeloid leukemia (AML) model identified a potential resistance mechanism involving the sustained expression of MYC and the anti-apoptotic gene BCL2 in resistant cells, despite the presence of CPI-0610. [] Further research is crucial to fully elucidate the mechanisms underlying resistance to BET inhibition and explore strategies to overcome or circumvent such resistance.
Q5: What is known about the SAR of CPI-0610 and its analogs?
A6: While specific details regarding the SAR of CPI-0610 are not extensively elaborated in the provided articles, the development of this benzoisoxazoloazepine-based BET inhibitor involved a structured process of optimization for potency, selectivity, and pharmacokinetic properties. [] The fact that CPI-0610 is highlighted as a potent and selective inhibitor suggests that structural modifications were explored to enhance its binding affinity for BET bromodomains and improve its ability to inhibit their function compared to earlier compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。